molecular formula C4H3I2N3 B8745082 2,4-Diiodopyrimidin-5-amine

2,4-Diiodopyrimidin-5-amine

Cat. No.: B8745082
M. Wt: 346.90 g/mol
InChI Key: NYOKUDOQNJBYKZ-UHFFFAOYSA-N
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Description

2,4-Diiodopyrimidin-5-amine (CAS 1201924-57-3) is a halogenated pyrimidine derivative characterized by iodine atoms at positions 2 and 4 of the pyrimidine ring and an amino group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Its synthesis typically involves iodination of precursor pyrimidines, though specific protocols are less documented compared to chloro- or fluoro-analogues.

Properties

Molecular Formula

C4H3I2N3

Molecular Weight

346.90 g/mol

IUPAC Name

2,4-diiodopyrimidin-5-amine

InChI

InChI=1S/C4H3I2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2

InChI Key

NYOKUDOQNJBYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)I)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,4-diiodopyrimidin-5-amine and related pyrimidine derivatives are critical for understanding its applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents CAS Number Key Properties/Applications References
This compound 2-I, 4-I, 5-NH2 1201924-57-3 Halogen bonding potential; used in coordination polymers and anticancer agent development
4,6-Diiodopyrimidin-5-amine 4-I, 6-I, 5-NH2 454685-58-6 Similar halogenated profile; safety concerns for inhalation exposure
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OCH3, 2-CH3, 5-NH2 88474-31-1 Pharmaceutical intermediate; enhanced lipophilicity from methyl and methoxy groups
4,6-Dichloro-2-methylpyrimidin-5-amine 4-Cl, 6-Cl, 2-CH3, 5-NH2 39906-04-2 Intermediate for antihypertensive drugs (e.g., moxonidine); higher reactivity due to Cl
5-Iodopyrimidin-2-amine 5-I, 2-NH2 91416-96-5 Planar crystal structure with N–H⋯N hydrogen bonding; used in Ag(I) coordination polymers

Key Observations :

Halogen vs. Alkyl/Methoxy Substitutions :

  • Iodine substituents (as in 2,4-diiodo and 4,6-diiodo derivatives) enhance molecular weight and polarizability compared to chloro or methoxy groups. This impacts solubility and biological activity. For instance, iodine’s larger atomic radius facilitates halogen bonding, critical in protein-ligand interactions .
  • Methyl and methoxy groups (e.g., in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) increase lipophilicity, improving membrane permeability in drug candidates .

Positional Isomerism :

  • The placement of substituents significantly affects reactivity. For example, 5-iodopyrimidin-2-amine (iodine at position 5) exhibits distinct hydrogen-bonding patterns compared to this compound, altering its crystal packing and coordination chemistry .

Biological Activity :

  • Chlorinated derivatives like 4,6-dichloro-2-methylpyrimidin-5-amine are precursors to antihypertensive agents, leveraging chlorine’s electronegativity for covalent interactions with biological targets .
  • Iodinated pyrimidines, such as this compound, show promise in anticancer research due to their ability to disrupt DNA synthesis via halogen-mediated intercalation .

Safety and Handling :

  • 4,6-Diiodopyrimidin-5-amine requires stringent safety protocols (e.g., artificial respiration if inhaled), highlighting the toxicity risks associated with diiodo compounds .

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